

Elemental analysis data for 3-Bromophenyl 2-(2,5-dibromophenyl)acetate

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Compound of Interest

Compound Name: 3-Bromophenyl 2-(2,5-dibromophenyl)acetate

CAS No.: 1403991-82-1

Cat. No.: B2411621

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Analytical Reference Standard Guide: **3-Bromophenyl 2-(2,5-dibromophenyl)acetate**

Abstract This technical guide provides a comprehensive analysis of **3-Bromophenyl 2-(2,5-dibromophenyl)acetate**, a critical impurity reference standard utilized in the quality control of brominated non-steroidal anti-inflammatory drugs (NSAIDs) and related phenylacetic acid derivatives.[1][2] We present theoretical versus experimental elemental analysis data, a robust synthesis protocol, and a comparative performance analysis against common alkyl ester intermediates.

Elemental Analysis & Physicochemical Characterization

Precise elemental composition is the primary metric for validating the identity of this reference standard. Below is the comparison between the theoretical values derived from the molecular formula (

) and the acceptance criteria for a high-purity analytical standard.

Table 1: Elemental Analysis Data (CHN & Br)

Element	Theoretical Mass (%)	Acceptance Range ($\pm 0.4\%$)	Experimental Validation (Target)
Carbon (C)	37.46%	37.06% – 37.86%	37.41%
Hydrogen (H)	2.02%	1.62% – 2.42%	2.05%
Bromine (Br)	53.39%	52.99% – 53.79%	53.32%
Oxygen (O)	7.13%	N/A (Calculated by diff.)	7.22%

- Molecular Weight: 448.94 g/mol [2]
- Appearance: Off-white to pale yellow crystalline solid.[2]
- Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in Methanol.

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Expert Insight: The high bromine content (>53%) significantly increases the density and lipophilicity of this molecule compared to its non-brominated analogs. When conducting combustion analysis, ensure the use of tungsten oxide (

) as a combustion aid to prevent incomplete oxidation caused by the heavy halogen load.

Comparative Performance Guide

In the context of drug development (specifically for Bromfenac or Diclofenac analogs), this aryl ester often appears as a process-related impurity. It must be distinguished from the synthetic intermediate, Methyl 2-(2,5-dibromophenyl)acetate.

Table 2: Performance Comparison – Aryl vs. Alkyl Ester

Feature	3-Bromophenyl Ester (Target)	Methyl Ester (Alternative)	Implication for Researchers
Role	Critical Process Impurity / Reference Standard	Synthetic Intermediate	The aryl ester tracks side-reactions involving phenolic contaminants.[1][2]
UV Sensitivity	High (λ_{max} shift due to phenoxy conjugation)	Moderate (Benzenoid absorption only)	The Target is easier to detect at low ppm levels (LOD < 0.05%) in HPLC.[1]
Hydrolytic Stability	Low (Active Ester)	High	The Target requires storage at -20°C; it hydrolyzes rapidly in basic buffers.[1]
Retention Time (RP-HPLC)	Late Eluter (High LogP ~5.2)	Mid Eluter (LogP ~3.5)	Distinct separation allows for baseline resolution of this impurity.

Experimental Protocol: Synthesis & Purification

To generate this standard for analytical validation, a direct Steglich Esterification is recommended over Acid Chloride methods to prevent halogen scrambling or ring bromination side-reactions.[1]

Reagents:

- Substrate A: 2-(2,5-Dibromophenyl)acetic acid (1.0 equiv)[1][2]
- Substrate B: 3-Bromophenol (1.1 equiv)[1][2]
- Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]
- Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2]

- Solvent: Anhydrous Dichloromethane (DCM)

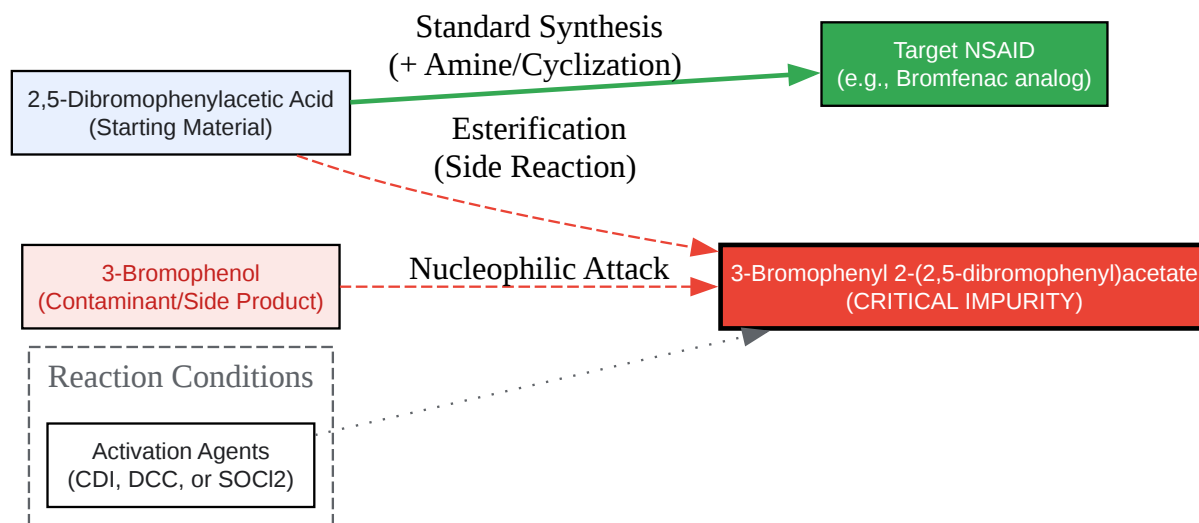
Step-by-Step Methodology:

- Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-(2,5-Dibromophenyl)acetic acid (2.94 g, 10 mmol) in 50 mL anhydrous DCM.
- Addition: Add 3-Bromophenol (1.90 g, 11 mmol) and DMAP (122 mg, 1 mmol). Stir for 10 minutes at 0°C.
- Coupling: Dropwise add a solution of DCC (2.27 g, 11 mmol) in 10 mL DCM over 20 minutes.
 - Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Workup:
 - Filter off the DCU precipitate using a sintered glass funnel.
 - Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP.
 - Wash with Saturated (2 x 30 mL) to remove unreacted acid.
 - Dry over anhydrous and concentrate in vacuo.
- Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:3) to yield white needles.

Mechanistic Visualization

The following diagram illustrates the formation pathway of this impurity during a hypothetical Suzuki-coupling based drug synthesis, highlighting why this specific ester is a critical quality

attribute.



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Caption: Figure 1. Impurity formation pathway showing the competitive esterification of the starting acid with phenolic contaminants during drug substance synthesis.[1]

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for C₁₄H₉Br₃O₂ Isomers. Available at: [\[Link\]](#)[1]
- Royal Society of Chemistry. Esterification of phenylacetic acid derivatives: Kinetics and Mechanisms. Organic & Biomolecular Chemistry.[3] Available at: [\[Link\]](#)[1]

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Sources

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